molecular formula C6H7ClN2O2S B13808149 methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate CAS No. 109056-72-6

methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate

Cat. No.: B13808149
CAS No.: 109056-72-6
M. Wt: 206.65 g/mol
InChI Key: OQBWUTBLUYCCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate is a heterocyclic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-1-methylpyrazole-5-amine with sulfonyl chloride to form 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylic acid. This intermediate is then esterified with methanol to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate is unique due to its sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

109056-72-6

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C6H7ClN2O2S/c1-9-5(12)3(4(7)8-9)6(10)11-2/h8H,1-2H3

InChI Key

OQBWUTBLUYCCAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C(=C(N1)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.